rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis
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Overview
Description
rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis: is a synthetic organic compound belonging to the piperidine family. This compound is characterized by its unique stereochemistry, with the (2R,6R) configuration indicating the specific spatial arrangement of its atoms. It is often used in various chemical and pharmaceutical research applications due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and methyl piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of Functional Groups: The formyl and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like formaldehyde for formylation and methyl iodide for methylation.
Stereoselective Synthesis: The (2R,6R) configuration is achieved through stereoselective synthesis techniques, which may include chiral catalysts or chiral auxiliaries to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for use in research and development.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis exerts its effects depends on its interaction with molecular targets. These interactions often involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,6R)-6-methylpiperidine-2-carboxylate
- tert-Butyl (2S,6S)-2-formyl-6-methylpiperidine-1-carboxylate
- tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate
Uniqueness
rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis is unique due to its specific (2R,6R) stereochemistry, which can significantly influence its reactivity and interaction with biological targets compared to its stereoisomers. This makes it particularly valuable in research where stereospecific interactions are crucial.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
146337-37-3 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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